![molecular formula C10H18N2O3 B1274186 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-46-0](/img/structure/B1274186.png)

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid

説明

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Complexation with Nucleotide Bases

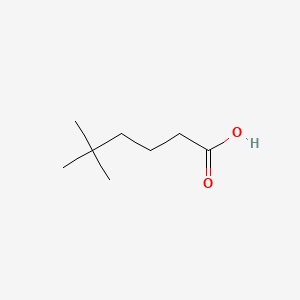

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its ability to form complexes with nucleotide bases. Research indicates that these complexes involve hydrogen bonds and π-stacking interactions, with notable differences in complexation behavior compared to simple carboxylic acids like butyric acid. This property is potentially significant for understanding molecular interactions in biological systems (Zimmerman, Wu, & Zeng, 1991).

Hydrophobizing Properties

The compound's derivatives, specifically its amides, have shown promise as cationic surfactants for hydrophobization in oil fields. This application is particularly relevant in enhancing oil recovery processes (Vlasova et al., 2017).

Intramolecular Diels-Alder Reaction

In the context of organic synthesis, this compound plays a role in the intramolecular Diels-Alder reaction. This reaction is a cornerstone in synthetic organic chemistry, useful in constructing complex molecular architectures (Widmer, Heimgartner, & Schmid, 1978).

Photosensitive Polyimides

The compound has been utilized in the development of photosensitive polyimides. These materials are essential in various technological applications, such as in the electronics industry (Fukushima, Oyama, & Tomoi, 2003).

Bioconjugation in Aqueous Media

Its role in the formation of amides through carbodiimide in aqueous media has been studied. This is significant in bioconjugation, a process critical in drug development and molecular biology (Nakajima & Ikada, 1995).

Antitumor Agent Synthesis

A method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide has been developed. This compound has potential as an antitumor agent (Mondal, Nogami, Asao, & Yamamoto, 2003).

Cyclization of β-Bromo-α,β-Unsaturated Carboxylic Acids

The compound is involved in palladium-catalyzed carbonylative cyclization, a process important in organic synthesis, particularly in pharmaceuticals and agrochemicals production (Bae & Cho, 2014).

Crystal Engineering of Supramolecular Assemblies

It plays a role in crystal engineering, particularly in forming supramolecular assemblies. This application is critical in materials science and nanotechnology (Arora & Pedireddi, 2003).

Molecular Umbrella Design

The compound is used in designing molecular umbrellas, which are molecules that shield certain moieties from water. This is relevant in drug delivery and biomolecular protection (Janout, Lanier, & Regen, 1997).

Hydrogen-Bonding Studies

Its role in hydrogen-bonding studies contributes to understanding molecular interactions, which is fundamental in chemistry and biochemistry (Long, Zhou, Parkin, & Li, 2014).

Catalysis in Organic Synthesis

The compound has been studied as a catalyst in iodolactonisation of γ,δ-unsaturated carboxylic acids. Catalysis is a key process in chemical synthesis, especially in developing pharmaceuticals (Meng, Liu, Liu, & Wang, 2015).

DNA Binding and Cell Cycle Evaluation

It's used in the synthesis of novel compounds for DNA binding and cell cycle evaluation, essential in cancer research and therapeutics development (Xie et al., 2009).

Cooperative Catalysis for Amide Formation

Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the formation of amides from carboxylic acids and amines, a fundamental process in organic synthesis (Ishihara & Lu, 2016).

Safety and Hazards

The safety information for “1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Similar compounds such as cabergoline, a dopamine receptor agonist, are used for the treatment of hyperprolactinemic conditions .

Mode of Action

A structurally similar compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

Edc, a similar compound, is known to activate carboxyl groups to form amide bonds and can also be used to activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

The related compound edc is known to be water-soluble , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been shown to exhibit potent antitumor activity .

Action Environment

The related compound edc is typically employed in the ph range of 40-60 , indicating that pH could be an important environmental factor influencing its action.

生化学分析

Biochemical Properties

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase C (PKC), which is involved in intracellular signal transduction pathways . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PKC can lead to changes in the phosphorylation status of various substrates, thereby altering gene expression and metabolic processes . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

特性

IUPAC Name |

1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-11(2)4-3-5-12-7-8(10(14)15)6-9(12)13/h8H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFIGLSLOVQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916455 | |

| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94108-46-0 | |

| Record name | 1-[3-(Dimethylamino)propyl]-2-oxo-4-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-(Dimethylamino)propyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BS7YLC9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE](/img/structure/B1274109.png)